molecular formula C23H14Cl2N2O3 B11147298 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11147298
M. Wt: 437.3 g/mol
InChI Key: DWPVRQPAOWHJOV-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. These compounds are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies . The compound features a 7-chloro-substituted chromeno-pyrrole core, with a 3-chlorophenyl group at position 1 and a 6-methylpyridin-2-yl moiety at position 2.

Properties

Molecular Formula

C23H14Cl2N2O3

Molecular Weight

437.3 g/mol

IUPAC Name

7-chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14Cl2N2O3/c1-12-4-2-7-18(26-12)27-20(13-5-3-6-14(24)10-13)19-21(28)16-11-15(25)8-9-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

DWPVRQPAOWHJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chromeno-pyrrole framework and various substituents, contribute to its biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The molecular formula of the compound is C23H14Cl2N2O3C_{23}H_{14}Cl_2N_2O_3, and it possesses a molecular weight of approximately 396.26 g/mol. The compound features a chromene moiety fused with a pyrrole ring, further substituted with chlorophenyl and methyl-pyridine groups. This intricate arrangement enhances its pharmacological properties.

Biological Activities

Preliminary studies suggest that 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several notable biological activities:

Synthesis Methods

The synthesis of 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several methods:

  • Multicomponent Reactions : A one-pot synthesis approach has been successfully utilized to create libraries of related compounds. This method allows for high yields (up to 92%) under mild conditions .
  • Electrophilic Aromatic Substitution : This method exploits the electrophilic nature of the chlorinated aromatic systems present in the compound .

Case Studies

Several studies have investigated compounds structurally similar to 7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

StudyFindings
Study ADemonstrated that derivatives of pyrrole can inhibit cancer cell growth through interaction with EGFR and VEGFR pathways .
Study BFound that chromeno-pyrrole derivatives exhibit antioxidant activity and may serve as glucokinase activators .
Study CHighlighted the synthesis of related compounds with significant antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in substituents at positions 1 and 2, which influence physicochemical properties and reactivity. Below is a detailed comparison with three structurally related analogs:

Substituent Analysis

  • Target Compound: Position 1: 3-Chlorophenyl (electron-withdrawing Cl substituent). Position 2: 6-Methylpyridin-2-yl (heteroaromatic group with a methyl substituent). Chromeno Core: 7-Chloro substitution.
  • Compound 4{8–11-24} : Position 1: 4-Hydroxyphenyl (electron-donating -OH group). Position 2: Phenethyl (aliphatic chain with aromatic terminus). Chromeno Core: 7-Chloro substitution.
  • Compound 4{9–5-21} : Position 1: 3-Hydroxyphenyl (-OH at meta position). Position 2: Furan-2-ylmethyl (oxygen-containing heterocycle). Chromeno Core: 6-Methyl and 7-Chloro substitutions.
  • Compound from : Position 1: 3-Nitrophenyl (strongly electron-withdrawing -NO₂ group). Position 2: 4-Methylpyridin-2-yl (pyridine with para-methyl). Chromeno Core: 7-Chloro substitution.

Physical and Spectroscopic Properties

Key data from synthesized analogs (Table 1):

Property Compound 4{8–11-24} Compound 4{9–5-21} Compound
Yield 72% 62% Not reported
Melting Point >295°C 276–279°C Not reported
IR (C=O stretches) 1701, 1647 cm⁻¹ 1694, 1659 cm⁻¹ Not reported
¹H NMR Highlights δ 9.53 (s, 1H, -OH); aromatic protons at 7.95–6.75 ppm δ 6.39–6.25 (furan protons); 2.48 ppm (CH₃) Not reported
¹³C NMR 171.9 ppm (C=O); 160.9 ppm (aromatic C-O) 171.8 ppm (C=O); 149.6 ppm (furan C) Not reported

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Cl, NO₂) typically increase melting points due to enhanced intermolecular interactions. Compound 4{8–11-24} (4-hydroxyphenyl) exhibits the highest melting point (>295°C), likely due to hydrogen bonding from the -OH group . Compound 4{9–5-21} (3-hydroxyphenyl + furan) has a lower melting point (276–279°C), suggesting reduced crystallinity from meta-substitution and heterocyclic flexibility .

Synthetic Yields :

  • Higher yields (72%) are achieved with phenethyl (aliphatic) substituents (Compound 4{8–11-24}) compared to furan-based analogs (62%), possibly due to steric or electronic factors favoring aliphatic coupling .

Spectroscopic Trends: IR spectra consistently show two carbonyl stretches (~1700 and ~1650 cm⁻¹), characteristic of the chromeno-pyrrole-dione core . ¹H NMR of furan-containing analogs (e.g., Compound 4{9–5-21}) displays distinct proton resonances for the heterocycle (δ 6.25–6.39 ppm) .

Electron-Donating vs. Withdrawing Groups :

  • Hydroxyphenyl substituents (electron-donating) may enhance solubility, whereas chlorophenyl or nitrophenyl groups (electron-withdrawing) could improve metabolic stability in biological systems .

Research Findings and Implications

  • Synthetic Flexibility : The one-pot multicomponent synthesis () enables rapid diversification of substituents, critical for optimizing pharmacological profiles .
  • Structure-Activity Relationships (SAR) : Position 2 substituents (e.g., pyridinyl vs. furan) may influence target binding via π-π stacking or hydrogen bonding, warranting further investigation .

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